2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid methyl ester hydrochloride
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Overview
Description
. This compound is characterized by its unique structure, which includes a naphthalene ring system with a fluorine atom and a carboxylic acid ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Starting from 2-naphthol: The synthesis begins with the fluorination of 2-naphthol to introduce the fluorine atom at the 6-position. This is followed by a series of reactions to introduce the amino group and carboxylic acid ester group.
Using naphthalene derivatives: Another approach involves starting with naphthalene derivatives and performing a series of reactions to introduce the desired functional groups.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to reduce the nitro group to an amino group.
Substitution: Substitution reactions can be carried out to replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones can be formed.
Reduction Products: Amino derivatives of the compound.
Substitution Products: Different functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to understand the effects of fluorinated compounds on biological systems.
Industry: Use in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its molecular targets and pathways involved. For example, if used in drug development, the compound may interact with specific receptors or enzymes, leading to biological effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-Amino-6-fluoro-naphthalene-2-carboxylic acid: Similar structure but without the tetrahydro modification.
2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid: Similar but without the methyl ester group.
2-Amino-6-fluoro-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid hydrochloride: Similar but without the methyl ester group.
Properties
IUPAC Name |
methyl 2-amino-6-fluoro-3,4-dihydro-1H-naphthalene-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c1-16-11(15)12(14)5-4-8-6-10(13)3-2-9(8)7-12;/h2-3,6H,4-5,7,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNXLJGOZVTUKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC2=C(C1)C=CC(=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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